Metabolic Stability of Uncaged i-IP3 Versus m-IP3 Determines Ca²⁺ Signal Duration
Photoreleased i-IP3 (from ci-IP3/PM) is metabolized at a significantly slower rate than m-IP3 (from cm-IP3/PM), directly translating to prolonged [Ca²⁺]ᵢ elevations . In the original characterization, m-IP3 could only be detected within several seconds after uncaging cm-IP3, comparable to natural IP3 (half-life ~9 s in single cells ), whereas i-IP3 was metabolized at a much slower rate . This metabolic distinction enables ci-IP3/PM to support sustained Ca²⁺ puff activity persisting for minutes following a single photo-release, as demonstrated in SH-SY5Y cells .
| Evidence Dimension | Metabolic stability of photoreleased IP3 analog and corresponding Ca²⁺ signal duration |
|---|---|
| Target Compound Data | i-IP3 (from ci-IP3/PM): metabolized at much slower rate; Ca²⁺ elevations lasted longer; puff activity persists for minutes after single photo-release in SH-SY5Y cells |
| Comparator Or Baseline | m-IP3 (from cm-IP3/PM): detectable only within several seconds after uncaging; Ca²⁺ transients shorter; natural IP3 half-life ~9 ± 2 s in single cells |
| Quantified Difference | i-IP3 metabolized at much slower rate vs. m-IP3 (detectable only within seconds); Ca²⁺ puff activity persists for minutes vs. seconds-scale transients |
| Conditions | Intact NIH 3T3 cells and HeLa cells; SH-SY5Y neuroblastoma cells; metabolic stability measured by detection of i-IP3 vs. m-IP3 after uncaging |
Why This Matters
Investigators requiring sustained IP3R activation over minutes rather than seconds — for studies of calcium oscillations, gene expression coupling, or slow intercellular Ca²⁺ waves — must select ci-IP3/PM over cm-IP3/PM to avoid signal truncation.
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